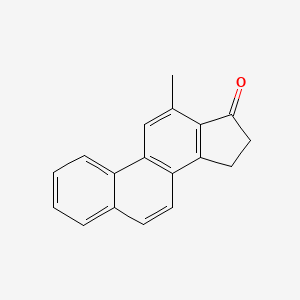

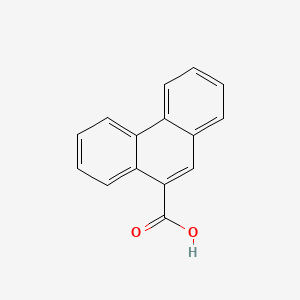

9-Phenanthrenecarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9-Phenanthrenecarboxylic acid and its derivatives involves various chemical reactions, highlighting the compound's versatility and potential for functionalization. Notably, the cascade reaction of arylboronic acids with 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones facilitates the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives in a catalyst-free environment, indicating the possibility of gram-scale production and further derivatization to synthesize fused phenanthrene derivatives (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of 9-Phenanthrenecarboxylic acid and related compounds has been explored through various spectroscopic and computational methods. Studies reveal that the dihedral angle between the phenanthrene and the carbonyl group varies depending on the substituent's bulk and the presence of Lewis acid complexation, which also influences the amide conformation from syn to anti (Lewis et al., 1992). Such structural insights are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

9-Phenanthrenecarboxylic acid undergoes various chemical reactions, demonstrating its reactive nature and potential for creating diverse derivatives. For instance, the interaction with organic azides can result in the insertion of nitrogen, leading to the formation of phenanthrene analogs with boron and nitrogen in the 9- and 10-positions, respectively. This showcases the compound's versatility in synthesizing novel materials (Yruegas et al., 2018).

Physical Properties Analysis

The physical properties of 9-Phenanthrenecarboxylic acid, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. The compound's crystalline structure has been analyzed, revealing insights into its stability and reactivity under different conditions. However, detailed studies on the compound's physical properties were not directly found in the searched literature, suggesting an area for further research.

Chemical Properties Analysis

The chemical properties of 9-Phenanthrenecarboxylic acid, including its reactivity with different chemical agents and conditions, highlight its potential for wide-ranging applications. The compound's reactivity with azides, as well as its ability to undergo cascade reactions, demonstrates its utility in synthetic chemistry for producing complex molecular structures (Liu et al., 2018).

Applications De Recherche Scientifique

Application 1: Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

- Scientific Field : Environmental Biotechnology .

- Summary of the Application : 9-Phenanthrenecarboxylic acid plays a crucial role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs), which are a class of priority pollutants . The degradation of 4,5-phenanthrenedicarboxylic acid branches to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway, both of which play important roles in PAH degradation .

- Methods of Application : The degradation process involves bacterial strains like Shigella sp. PyB-6 and Agromyces sp. PyB-10, which can degrade PAHs in a range of temperatures (27–37 °C) and pH (5–8) .

- Results or Outcomes : Strains PyB-6 and PyB-10 almost completely degraded 50 mg L −1 PYR within 15 days, and 75.5% and 98.9% of 100 mg L −1 PYR in 27 days, respectively .

Application 2: Synthetic Studies and Diterpenoid Synthesis

- Scientific Field : Synthetic Chemistry.

- Summary of the Application : 9-Phenanthrenecarboxylic acid is used in the field of synthetic chemistry, particularly in the synthesis of diterpenoids.

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source.

- Results or Outcomes : The specific results or outcomes are not provided in the source.

Application 3: Bioremediation of Pyrene

- Scientific Field : Environmental Biotechnology .

- Summary of the Application : 9-Phenanthrenecarboxylic acid is involved in the bioremediation of pyrene, a type of polycyclic aromatic hydrocarbon (PAH). This process is carried out by bacterial strains such as Mycobacterium sp. and Rhodococcus sp., which are capable of degrading pyrene efficiently .

- Methods of Application : The bioremediation process involves the degradation of pyrene into various metabolites, including 4,5-dihydroxy pyrene, phenanthrene-4,5-dicarboxylate, phthalic acid, and pyrene-4,5-dihydrodiol .

- Results or Outcomes : Some metabolites showed positive results for the Ames mutagenicity prediction test, such as 1,2-phenanthrenedicarboxylic acid, 1-hydroxypyrene, 4,5-dihydropyrene, 4-phenanthrene-carboxylic acid, 3,4-dihydroxyphenanthrene, monohydroxy pyrene, and 9,10-phenanthrenequinone .

Application 4: Degradation of Phenanthrene

- Scientific Field : Environmental Chemistry .

- Summary of the Application : 9-Phenanthrenecarboxylic acid is involved in the degradation of phenanthrene, another type of PAH .

- Methods of Application : The degradation process involves the initial dioxygenation of phenanthrene through the C9 and C10 pathway .

- Results or Outcomes : The degradation of phenanthrene results in the formation of various compounds, including 9,10-dihydrophenanthrene, 2,2’-diphenic acid, and phthalic acid .

Application 5: Designing New Photochromic Complexes

- Scientific Field : Material Science .

- Summary of the Application : 9-Phenanthrenecarboxylic acid is used in the field of material science, particularly in the design of new photochromic complexes .

- Methods of Application : The process involves the photogeneration of stable radicals of 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand .

- Results or Outcomes : The study discovered that these materials show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

Application 6: Solubilization of Phenanthrene

- Scientific Field : Environmental Chemistry .

- Summary of the Application : 9-Phenanthrenecarboxylic acid is involved in the solubilization of phenanthrene, a type of polycyclic aromatic hydrocarbon (PAH), using mixed micelles composed of biosurfactants and a conventional non-ionic surfactant .

- Methods of Application : The process involves the use of rhamnolipids biosurfactant and synthetic surfactant mixtures for the application of a mixed surfactant in surfactant-enhanced remediation .

- Results or Outcomes : The study found that the mixed rhamnolipids and synthetic surfactants showed synergistic behavior and enhanced the solubilization capabilities of the mixture .

Safety And Hazards

Propriétés

IUPAC Name |

phenanthrene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFJKKGDLAICPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232532 | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenanthrenecarboxylic acid | |

CAS RN |

837-45-6 | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2'-Phenyl-2,4'-bithiazole-4-yl)carbonylamino]propyldimethylsulfonium](/img/structure/B1221586.png)

![(4R,7R,8R,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[1-[(4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1221588.png)

![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)